2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide
Description
This compound belongs to the quinazolinone-acetamide class, characterized by a 2,4-dioxo-3,4-dihydroquinazoline core substituted with a 4-methylphenyl group at position 3 and an N-(2-phenylethyl)acetamide moiety at position 2. Quinazolinones are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial effects .
Properties
CAS No. |
899782-24-2 |
|---|---|
Molecular Formula |
C25H23N3O3 |
Molecular Weight |
413.477 |
IUPAC Name |
2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C25H23N3O3/c1-18-11-13-20(14-12-18)28-24(30)21-9-5-6-10-22(21)27(25(28)31)17-23(29)26-16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,26,29) |
InChI Key |
AJDKYBDPDFXFRB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[3-(4-methylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-phenylethyl)acetamide is a member of the quinazolinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential based on recent research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C22H24N2O3
- Molecular Weight : Approximately 364.44 g/mol
- Structural Features : The compound contains a quinazolinone core with a methylphenyl substituent and an N-(2-phenylethyl) acetamide group, which contributes to its biological activity.
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Preliminary studies indicate that This compound may inhibit specific cancer pathways by interacting with proteins involved in cell proliferation and apoptosis.
- Mechanism of Action :
- The compound may inhibit key enzymes or receptors involved in tumor growth.
- Molecular docking studies suggest strong binding affinity to targets such as protein kinases.
Antimicrobial Activity
Research indicates that quinazolinones exhibit antimicrobial properties against various pathogens. The compound has shown potential against both bacterial and fungal strains.
- In Vitro Studies :
- Minimum Inhibitory Concentration (MIC) assays demonstrated that the compound exhibits significant antibacterial activity comparable to standard antibiotics.
- It has also shown antifungal activity against common strains such as Candida albicans and Aspergillus niger.
Anti-inflammatory Properties
The anti-inflammatory potential of quinazolinones is well-documented. This compound may exert its effects by inhibiting inflammatory mediators.
- Studies and Findings :
- In vitro assays have shown reduced production of pro-inflammatory cytokines in macrophage cultures treated with the compound.
- Animal models indicate a decrease in inflammation markers following administration.
Table of Biological Activities
Case Study: Anticancer Mechanism
A study conducted by Camacho et al. (2016) investigated the anticancer mechanisms of quinazolinone derivatives, including our compound of interest. The results indicated that treatment led to significant apoptosis in cancer cell lines through the activation of caspase pathways.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds based on the quinazoline scaffold exhibit significant anticancer activities. The mechanism often involves the inhibition of receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation and survival. Specifically:
- Inhibition of RTKs : Studies suggest that derivatives of quinazoline can effectively inhibit various RTKs associated with breast, ovarian, and colon cancers .
- Cytotoxicity : The compound has shown promising results in cytotoxic assays against multiple cancer cell lines, indicating its potential as a chemotherapeutic agent .
Antimicrobial Activity
Recent investigations have also highlighted the antimicrobial properties of quinazoline derivatives. The compound demonstrated activity against a range of bacterial strains, suggesting its utility in developing new antimicrobial agents .
Case Studies and Research Findings
- Anticancer Activity Study :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Anti-Inflammatory Quinazolinone-Acetamides
Key Analog: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (from )
- Structural Differences: Substituent at position 3: Phenyl vs. 4-methylphenyl in the target compound. Acetamide side chain: Ethylamino vs. phenylethyl.
- Activity : Demonstrated superior anti-inflammatory activity (52% edema inhibition at 50 mg/kg) compared to Diclofenac (48%) in carrageenan-induced rat paw edema models .
- aspirin (ulcer index = 4.5).
Table 1: Anti-Inflammatory Activity Comparison
| Compound | Substituent (Position 3) | Side Chain | Edema Inhibition (%) | Ulcer Index |
|---|---|---|---|---|
| Target Compound | 4-Methylphenyl | N-(2-Phenylethyl) | Data Not Available | Data N/A |
| 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide | Phenyl | Ethylamino | 52 | 2.1 |
| Diclofenac (Reference) | — | — | 48 | 3.8 |
Anticonvulsant Quinazolinone Derivatives
Key Analog : N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (from )
- Structural Differences :
- Position 3 substituent: 2,4-Dichlorophenylmethyl vs. 4-methylphenyl.
- Core modification: 2,4-Dioxo vs. 2,4-dioxo-3,4-dihydroquinazoline.
- Activity : Synthesized for anticonvulsant screening, though specific data are unreported. The dichlorophenyl group may enhance GABAergic activity .
Thio-Functionalized Analogs
Key Analog : N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (from )
- Structural Differences: Thioether linkage vs. oxo group in the target compound. Thiazolidinone ring fused to quinazolinone.
- Activity: Thio groups may improve solubility but reduce metabolic stability. No direct activity data reported .
Sulfonamide-Modified Derivatives
Key Analog : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides (from )
- Structural Differences :
- Sulfamoylphenyl at position 3 vs. 4-methylphenyl.
- Thioacetamide linkage vs. direct acetamide.
- Activity : Designed for antimicrobial applications, with sulfamoyl groups enhancing enzyme inhibition (e.g., carbonic anhydrase) .
Critical Analysis of Structural Modifications
Impact of Substituents on Bioactivity
- Lipophilicity : The 4-methylphenyl group in the target compound likely increases membrane permeability compared to phenyl or sulfamoylphenyl analogs .
- Receptor Binding: The phenylethyl side chain may target opioid or serotonin receptors, whereas ethylamino or thio groups favor anti-inflammatory or antimicrobial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
